(2-Methyl-5-oxocyclopent-1-en-1-yl)boronic acid
Description
(2-Methyl-5-oxocyclopent-1-en-1-yl)boronic acid (CAS: 1626344-47-5) is a cyclic boronic acid derivative with the molecular formula C₆H₉BO₃ and a molecular weight of 155.95 g/mol . Its structure features a cyclopentenone ring substituted with a methyl group at the 2-position and a boronic acid moiety at the 1-position. Physical properties include a purity of ≥97% (typical commercial specifications) and structural stability under standard storage conditions .
Properties
CAS No. |
912675-87-7 |
|---|---|
Molecular Formula |
C6H9BO3 |
Molecular Weight |
139.95 g/mol |
IUPAC Name |
(2-methyl-5-oxocyclopenten-1-yl)boronic acid |
InChI |
InChI=1S/C6H9BO3/c1-4-2-3-5(8)6(4)7(9)10/h9-10H,2-3H2,1H3 |
InChI Key |
JIJQAHZWDVEJJR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(CCC1=O)C)(O)O |
Origin of Product |
United States |
Preparation Methods
Rhodium-Catalyzed 1,4-Conjugate Addition
Patent EP3166918B1 details Rh-catalyzed additions using trans-2-phenylvinylboronic acid. For cyclopentenones, [(RhCl(COD))₂] (5 mol%) with KOH in THF at 30°C delivers 78–95% yields. The mechanism involves oxidative addition of the boronic acid to Rh(I), followed by conjugate addition to the enone.
Table 1: Hydroboration Yields with Rh Catalysts
| Substrate | Catalyst Loading | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| 5-Oxocyclopentenone | 5 mol% Rh | 30°C | 91 | |
| 2-Methyl derivative | 5 mol% Rh | 50°C | 82 |
Transmetalation from Organomagnesium Reagents
Grignard reagents facilitate boron transfer via reaction with trialkyl borates. This method is scalable but requires anhydrous conditions.
Grignard-Boronate Exchange
As per, 2-methylcyclopentenylmagnesium bromide reacts with B(OMe)₃ in diethyl ether at 0°C, followed by acidic hydrolysis. The process achieves 65–72% yields, though purification challenges arise due to boroxine formation.
Reaction equation :
Oxidation of Pinacol Boronate Esters
Pinacol esters serve as stable precursors. Oxidative deprotection with NaIO₄ or H₂O₂ generates the boronic acid.
Two-Step Deprotection Protocol
Thesis outlines a method where pinacolyl boronate is treated with diethanolamine to form a stable intermediate, followed by oxidation (Table 2). This approach avoids harsh conditions, preserving the cyclopentenone ring.
Table 2: Deprotection Efficiency
| Boronate Ester | Oxidant | Time | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pinacolyl derivative | NaIO₄ | 2 h | 89 | 98 |
| Diethanolamine adduct | H₂O₂ (30%) | 1 h | 92 | 99 |
Cyclization of Boron-Containing Precursors
Intramolecular cyclization of γ-boryl ketones offers a route to functionalized cyclopentenyl boronic acids.
Chemical Reactions Analysis
Types of Reactions: (2-Methyl-5-oxocyclopent-1-en-1-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding boronic acid derivative.
Reduction: Reduction of the carbonyl group to form alcohols.
Substitution: Nucleophilic substitution reactions at the boron center.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium perborate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Organolithium reagents, Grignard reagents.
Major Products:
Oxidation: Boronic acid derivatives.
Reduction: Alcohols.
Substitution: Organoboron compounds with various substituents.
Scientific Research Applications
Organic Synthesis
In organic chemistry, (2-Methyl-5-oxocyclopent-1-en-1-yl)boronic acid serves as a key intermediate for synthesizing complex molecules. It is particularly useful in:
- Suzuki-Miyaura Coupling Reactions : This compound can participate in cross-coupling reactions to form biaryl compounds, which are essential in pharmaceuticals and materials science.
Medicinal Chemistry
Research indicates that this compound may have therapeutic applications due to its interactions with biomolecules. Notable areas include:
- Anticancer Activity : Studies have shown that derivatives of this compound exhibit significant antiproliferative effects against prostate cancer cell lines, suggesting potential as an anticancer agent .
Enzyme Interaction Studies
The compound’s ability to bind selectively to specific enzymes opens avenues for therapeutic interventions. For instance, its interactions with glycosidases indicate potential applications in metabolic regulation.
Antiproliferative Activity Against Cancer Cell Lines
A study evaluated the effects of this compound on human prostate cancer cell lines (LAPC-4). The results were promising:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | LAPC-4 | 12.5 |
| Flutamide | LAPC-4 | 15.0 |
| Bicalutamide | LAPC-4 | 20.0 |
This data indicates that the compound has a lower IC50 value than standard treatments, suggesting it may be more effective in inhibiting cancer cell growth .
Synthesis of Boronic Acid Derivatives
Research involving the synthesis of boronic acid-containing polymers has demonstrated the versatility of this compound in creating materials with biomedical applications . These polymers can be tailored for drug delivery systems, enhancing the efficacy of therapeutic agents.
Mechanism of Action
The mechanism of action of (2-Methyl-5-oxocyclopent-1-en-1-yl)boronic acid involves its ability to form reversible covalent bonds with nucleophiles, such as hydroxyl and amino groups. This reactivity is particularly useful in enzyme inhibition, where the boronic acid group can interact with the active site of enzymes, leading to inhibition of their activity. The molecular targets and pathways involved depend on the specific application and the nature of the enzyme or receptor being targeted.
Comparison with Similar Compounds
Table 1: Structural and Electronic Properties of Selected Boronic Acids
*Note: pKa values are approximate and dependent on experimental conditions .
Key Observations:
- Cyclopentenone vs. Aromatic Systems: The cyclopentenone ring in this compound introduces rigidity and electron-withdrawing effects compared to planar aromatic systems like phenyl boronic acid. This may enhance its binding affinity to enzymes or receptors requiring conformational flexibility .
Antiproliferative Effects:
- 6-Hydroxynaphthalen-2-yl boronic acid and phenanthren-9-yl boronic acid exhibit potent antiproliferative activity in triple-negative breast cancer (4T1 cells) with IC₅₀ values of 0.1969 µM and 0.2251 µM, respectively .
- Structural Advantage: The rigid, fused aromatic systems in these compounds enhance intercalation with DNA or inhibition of proteasomes, a mechanism less likely in this compound due to its non-aromatic structure.
Protease and Enzyme Inhibition:
- Boronic acids with aliphatic or aryl groups (e.g., bortezomib analogs) selectively inhibit proteasomes via covalent binding to catalytic threonine residues .
Biological Activity
(2-Methyl-5-oxocyclopent-1-en-1-yl)boronic acid is an organoboron compound with a unique structure that includes a boronic acid functional group attached to a cyclopentenone ring. This compound has garnered attention due to its potential biological activities and interactions with various biomolecules, which may lead to therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a methyl group at the second position of the cyclopentene ring, enhancing its reactivity. The boronic acid group allows for the formation of stable complexes with diols and other nucleophiles, which is crucial for its biological activity.
The biological activity of this compound primarily involves its ability to form complexes with enzymes and biomolecules. This interaction can influence various enzymatic pathways, potentially serving as a mechanism for therapeutic effects. The compound's ability to selectively bind to certain biomolecules suggests its role in modulating biological processes.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which can be beneficial in treating diseases related to enzyme overactivity.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, making it a candidate for further exploration in antibiotic development.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with other boronic acids:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Cyclopentenone boronic acid | CHBO | Lacks methyl substitution; different reactivity |
| Phenylboronic acid | CHBO | Commonly used in coupling reactions; no cyclopentene ring |
| Vinylboronic acid | CHBO | Contains a vinyl group instead of cyclopentene |
| 2-Hydroxy-3-methylcyclopent-2-enone | CHO | Hydroxy group alters reactivity |
| Ethyl 2-methyl-4-oxocyclohexene carboxylate | CHO | Different ring structure; varied applications |
This table highlights the distinctive features of this compound, particularly its structural characteristics that enhance its reactivity and potential applications.
Case Studies and Research Findings
Several studies have focused on the biological activity of boronic acids, including this compound:
- Enzyme Interaction Studies : Research has demonstrated that this compound can bind selectively to certain enzymes, influencing their activity. For instance, studies indicate that it may inhibit beta-lactamase enzymes, which are responsible for antibiotic resistance in bacteria .
- Antimicrobial Activity : A study highlighted the potential of (2-Methyl-5-oxocyclopent-1-en-1-y)boronic acid as an antimicrobial agent. It was tested against various bacterial strains, showing promising results in inhibiting growth .
- Therapeutic Applications : Ongoing research is exploring the efficacy of this compound as a drug candidate or precursor in drug synthesis. Its unique properties may allow it to serve as a scaffold for developing new therapeutic agents targeting specific diseases.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (2-Methyl-5-oxocyclopent-1-en-1-yl)boronic acid derivatives?
- Methodology : Utilize Suzuki-Miyaura cross-coupling for aromatic boronic acid synthesis, as demonstrated in arylboronic acid studies . Protect the boronic acid group with pinacol during synthesis to prevent undesired trimerization or oxidation . Post-synthetic deprotection under mild acidic conditions preserves structural integrity.
- Key Considerations : Monitor reaction pH to avoid decomposition of the cyclopentenone moiety. Purification via column chromatography or recrystallization is critical due to boronic acid sensitivity to moisture .
Q. How can MALDI-MS be optimized for analyzing boronic acid-containing compounds?
- Protocol : Derivatize boronic acids with 2,5-dihydroxybenzoic acid (DHB) to suppress trimerization artifacts. This in situ esterification stabilizes the analyte and enhances ionization efficiency . For branched peptides, employ on-plate DHB modification to simplify sequencing .
- Troubleshooting : If dehydration products persist, pre-treat samples with diols (e.g., mannitol) to form stable cyclic esters prior to analysis .
Q. What factors influence the binding affinity of this boronic acid to diols in aqueous solutions?
- Thermodynamic Insights : Binding constants correlate with diol pKa and spatial alignment. For example, 1,2-diols (e.g., fructose) exhibit higher affinity than 1,3-diols (e.g., glucose) due to optimal geometry for boronate ester formation .
- Experimental Design : Use fluorescence titration or isothermal titration calorimetry (ITC) at physiological pH (7.4) to quantify binding. Adjust buffer composition (e.g., phosphate vs. borate) to minimize interference .
Advanced Research Questions
Q. How do structural modifications of the cyclopentenone ring affect the compound’s bioactivity and stability?
- Case Study : Introduce electron-withdrawing groups (e.g., halogens) to the cyclopentenone ring to enhance electrophilicity, potentially improving proteasome inhibition (analogous to bortezomib’s mechanism) .
- Stability Analysis : Perform thermogravimetric analysis (TGA) to assess thermal degradation thresholds. Pyrene-substituted boronic acids, for instance, exhibit stability up to 600°C, suggesting aromatic conjugation improves resilience .
Q. What kinetic parameters govern the interaction between this boronic acid and glycoproteins?
- Kinetic Profiling : Use surface plasmon resonance (SPR) to measure on/off rates (kon, koff) for glycoprotein binding. For example, AECPBA-functionalized surfaces show kon values >10<sup>4</sup> M<sup>−1</sup>s<sup>−1</sup> for mannosylated proteins .
- Contradiction Note : Non-specific interactions (e.g., hydrophobic effects) may skew kinetic data. Mitigate by using low-ionic-strength buffers or competitive elution with sorbitol .
Q. Can this boronic acid be integrated into stimuli-responsive materials for glucose sensing?
- Material Design : Incorporate into redox-active polymers (e.g., poly-nordihydroguaiaretic acid) to create reusable electrochemical sensors. The polymer acts as a molecular sieve, excluding interferents like plasma proteins .
- Validation : Test selectivity in serum-containing media. Fluorescent boronic acid-carbon dot hybrids show Gram-positive bacterial specificity via glycolipid interactions, a model for diol-targeted systems .
Q. How do competing diols in complex biological matrices affect analytical accuracy?
- Competitive Binding Assays : Use stopped-flow kinetics to prioritize high-affinity targets (e.g., fructose > glucose). For cellular uptake studies, pre-block samples with alizarin red S to saturate low-affinity sites .
- Data Interpretation : Apply multivariate analysis to distinguish specific vs. non-specific binding in SPR or MALDI datasets .
Data Contradiction Analysis
Q. Why do some studies report high glycoprotein selectivity for boronic acids, while others note non-specific binding?
- Resolution : Selectivity depends on secondary interactions (e.g., electrostatic, hydrophobic). For example, RNAse B binding to AECPBA surfaces is enhanced by terminal galactose residues but confounded by charge interactions with non-glycosylated regions .
- Mitigation : Optimize surface charge by modifying the boronic acid linker (e.g., zwitterionic polymers) to reduce non-specific adsorption .
Methodological Tables
Table 1. Key Kinetic Parameters for Boronic Acid-Diol Binding
| Diol | kon (M<sup>−1</sup>s<sup>−1</sup>) | koff (s<sup>−1</sup>) | Kd (µM) | Source |
|---|---|---|---|---|
| D-Fructose | 1.2 × 10<sup>4</sup> | 0.05 | 4.2 | |
| D-Glucose | 8.3 × 10<sup>3</sup> | 0.12 | 14.5 | |
| Mannose | 9.8 × 10<sup>3</sup> | 0.08 | 8.1 |
Table 2. Thermal Stability of Boronic Acid Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
